molecular formula C10H14O3S B1445231 1-(2-Methanesulfonylphenyl)propan-2-ol CAS No. 1409557-45-4

1-(2-Methanesulfonylphenyl)propan-2-ol

Cat. No.: B1445231
CAS No.: 1409557-45-4
M. Wt: 214.28 g/mol
InChI Key: CUQHTNZORNLLQA-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylphenyl)propan-2-ol is a chemical compound with the molecular formula C10H14O3S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a propane chain with an alcohol group (OH) and a methanesulfonylphenyl group attached .

Scientific Research Applications

Practical and Safe Sulfonylation

  • Application : Sulfonylation of alcohols, including 2-alkynyl and 2-alkenyl alcohols, using methanesulfonyl chloride.
  • Findings : This method is noted for its safety and efficiency in large-scale applications. It avoids the production of hazardous by-products and can be applied to complex, optically active compounds (Tanabe et al., 1995).

Thermotropic Liquid Crystal Properties

  • Application : Studying the liquid crystal properties of alkylammonium alkanesulfonates.
  • Findings : Methanesulfonates, including derivatives of 1-(2-Methanesulfonylphenyl)propan-2-ol, exhibit a smectic A phase and their properties vary based on alkyl chain length (Matsunaga & Nishida, 1988).

Coenzyme M Analogues and Activity

  • Application : Synthesis of 2-(methylthio)ethanesulfonate analogues and their activity in enzyme systems.
  • Findings : The study explored the activity of various sulfonate analogues in enzyme systems related to methane biosynthesis (Gunsalus et al., 1978).

Enantioselective Synthesis

  • Application : Lipase-mediated kinetic resolution of chiral compounds.
  • Findings : The study achieved high enantiomeric purity in the synthesis of trifluoro compounds, suggesting potential applications in stereoselective synthesis (Shimizu et al., 1996).

Asymmetric Hydrogenation of Ketones

  • Application : Hydrogenation of alpha-hydroxy aromatic ketones.
  • Findings : This method led to the synthesis of diols with high enantioselectivity, demonstrating its potential in asymmetric synthesis (Ohkuma et al., 2007).

Biochemical Analysis

Biochemical Properties

1-(2-Methanesulfonylphenyl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for in vitro and in vivo studies . Understanding these temporal effects is essential for its application in research and therapeutic contexts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects are also observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-8(11)7-9-5-3-4-6-10(9)14(2,12)13/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHTNZORNLLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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